{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[4-(4-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
The compound {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic molecule featuring a pyrazole ring substituted with bromine and methyl groups, a phenyl ring, and a piperazine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The phenyl ring is then attached to the pyrazole ring through a suitable linker, such as a methylene group. Finally, the piperazine ring is introduced, and the chlorine atom is added to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
The compound {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms, leading to different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The pyrazole and piperazine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: Similar structure but with a fluorine atom instead of chlorine.
{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-METHYLPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methyl group instead of chlorine
Uniqueness
The uniqueness of {3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the pyrazole and piperazine rings, allows for unique interactions with biological targets and diverse chemical reactivity .
Properties
Molecular Formula |
C23H24BrClN4O |
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Molecular Weight |
487.8 g/mol |
IUPAC Name |
[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24BrClN4O/c1-16-22(24)17(2)29(26-16)15-18-4-3-5-19(14-18)23(30)28-12-10-27(11-13-28)21-8-6-20(25)7-9-21/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
RGHNWRQYNCGFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)Br |
Origin of Product |
United States |
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